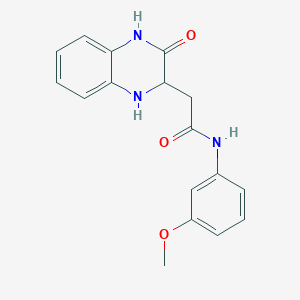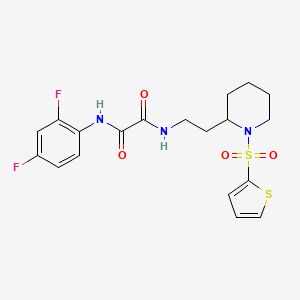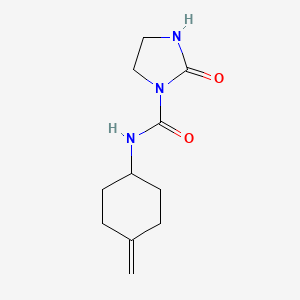
2-(Piperidin-3-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-3-yl)benzamide hydrochloride is a small molecule compound . It belongs to the category of benzamide analogs.
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(Piperidin-3-yl)benzamide hydrochloride, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread .Molecular Structure Analysis
The molecular formula of 2-(Piperidin-3-yl)benzamide hydrochloride is C12H17ClN2O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 2-(Piperidin-3-yl)benzamide hydrochloride is 240.73 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A study explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the compound with substantial anti-acetylcholinesterase (anti-AChE) activity. This compound showed affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Potential Antipsychotic Agents
Another study synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. The derivatives exhibited potent in vivo activities and were selected for further evaluation as potential backup compounds to the original molecule (Norman et al., 1996).
Antibacterial Activity of Metal Complexes
Metal complexes of new benzamides showed promising in vitro antibacterial activity against various bacterial strains, with copper complexes exhibiting better activities than the free ligands and standard ampicillin (Khatiwora et al., 2013).
Novel Serotonin 4 Receptor Agonist
The design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists were explored for their potential to treat gastrointestinal motility disorders. Some compounds showed improved oral bioavailability and pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).
Opioid Mechanisms and Analgesia
Research on δ-opioid agonists, including N,N-diethyl derivatives, showed good oral bioavailability and analgesic effects in mice, suggesting potential for chronic pain treatment. The analgesic effects were mediated by δ-opioid receptors, with a significant contribution from receptors on peripheral neurons (Nozaki et al., 2012).
Anti-Fatigue Effects of Benzamide Derivatives
A study synthesized benzamide derivatives and evaluated their anti-fatigue effects in mice. The swimming times to exhaustion were significantly longer for some groups compared to the caffeine group, suggesting enhanced forced swimming capacity and potential anti-fatigue effects (Wu et al., 2014).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 2-(piperidin-3-yl)benzamide hydrochloride, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level .
Safety and Hazards
While specific safety and hazard information for 2-(Piperidin-3-yl)benzamide hydrochloride was not found, general safety measures for similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
Piperidines, including 2-(Piperidin-3-yl)benzamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-piperidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDRVZJORWNTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)
![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)


![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)





![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)